molecular formula C15H19N3O2S B2543468 4-oxo-N,3-dipropyl-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 403727-69-5

4-oxo-N,3-dipropyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No. B2543468
CAS RN: 403727-69-5
M. Wt: 305.4
InChI Key: CBDBUNWPXFHHLB-UHFFFAOYSA-N
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Description

4-oxo-N,3-dipropyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a complex organic compound. It contains a total of 40 atoms, including 19 Hydrogen atoms, 15 Carbon atoms, 3 Nitrogen atoms, 2 Oxygen atoms, and 1 Sulfur atom . The molecule also contains a total of 41 bonds, including 22 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aromatic), 1 urea (-thio) derivative, and 1 imide (-thio) .


Molecular Structure Analysis

The molecular structure of 4-oxo-N,3-dipropyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is quite complex. It contains a quinazoline ring, which is a type of heterocyclic aromatic compound. This ring is substituted with various functional groups, including a sulfanylidene group, a carboxamide group, and two propyl groups . The molecule also contains several types of bonds, including single, double, and aromatic bonds .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.

Mode of Action

It is known that similar compounds can inhibit certain enzymes , suggesting that this compound may also act as an enzyme inhibitor.

Biochemical Pathways

Similar compounds have been found to inhibit the production of superoxide anion-radical in mitochondria of tumor-bearer liver and in heren’s carcinoma tissue , suggesting that this compound may also affect these pathways.

Pharmacokinetics

Similar compounds have been found to have good in vitro and in vivo pharmacokinetic properties , suggesting that this compound may also have favorable pharmacokinetic properties.

Result of Action

Similar compounds have been found to have antimicrobial properties against both gram-positive and gram-negative bacteria and the candida albicans fungal strain , suggesting that this compound may also have these effects.

Action Environment

Similar compounds have been found to have potent inhibitory effects when formulated in certain oils , suggesting that the formulation and environment can significantly influence the action of this compound.

properties

IUPAC Name

4-oxo-N,3-dipropyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-3-7-16-13(19)10-5-6-11-12(9-10)17-15(21)18(8-4-2)14(11)20/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,19)(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDBUNWPXFHHLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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